(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride
Description
(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride is a bicyclic amine derivative with a hydroxyl group and a hydrochloride salt. Its molecular formula is C₆H₁₂ClNO, and its molecular weight is 149.62 g/mol (based on the formula C₆H₁₁NO + HCl). This compound is primarily used in laboratory research as a synthetic intermediate or building block for pharmaceuticals, particularly in the development of chiral molecules due to its rigid bicyclic structure. The hydrochloride salt enhances its solubility and stability, making it suitable for controlled reactions .
Properties
IUPAC Name |
(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-3-4-1-2-5(6)7-4;/h4-8H,1-3H2;1H/t4-,5+,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVTZOIAXSPRQO-YAFCINRGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1N2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810070-05-3 | |
| Record name | 7-Azabicyclo[2.2.1]heptan-2-ol, hydrochloride (1:1), (1R,2S,4S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810070-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor.
Hydroxylation: Introduction of the hydroxyl group at the 2-position.
Hydrochloride Formation: Conversion to the hydrochloride salt form.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The nitrogen atom allows for various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of alkyl or acyl groups.
Scientific Research Applications
Overview
(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride is a bicyclic compound featuring a nitrogen atom in its structure, which contributes to its unique properties and potential applications in various fields. This article delves into its scientific research applications, particularly in chemistry, biology, medicine, and industry.
Chemistry
- Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its bicyclic structure allows for various chemical transformations.
- Intermediate in Synthesis : It is often utilized as an intermediate in the synthesis of pharmaceuticals and fine chemicals due to its reactivity and functional group compatibility.
Biology
- Enzyme Interaction Studies : The unique bicyclic structure of this compound makes it a candidate for studying enzyme interactions and mechanisms of action due to its ability to form hydrogen bonds with active sites of enzymes.
Medicine
- Pharmacological Potential : Research indicates that this compound may exhibit significant pharmacological activities, including:
- Antinociceptive Effects : Demonstrated effectiveness in reducing pain in animal models, suggesting potential applications in pain management therapies.
- Neuroprotective Properties : Exhibits protective effects on neuronal cells, indicating potential for treating neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against specific bacterial strains.
Industry
- Production of Fine Chemicals : The compound is employed in the production of various fine chemicals and pharmaceuticals due to its stability and reactivity under industrial conditions.
Case Studies
Several studies have explored the applications of this compound:
-
Antinociceptive Study :
- A study involving animal models demonstrated that doses of this compound significantly reduced pain responses compared to control groups, indicating its potential as an analgesic agent.
-
Neuroprotective Research :
- In vitro studies showed that the compound protected neuronal cells from oxidative stress-induced damage, suggesting its utility in developing treatments for neurodegenerative conditions like Alzheimer’s disease.
-
Antimicrobial Activity Investigation :
- Preliminary tests against various bacterial strains indicated that this compound could inhibit growth effectively, warranting further exploration into its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of (1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and interact with various enzymes or receptors, influencing biological pathways. These interactions can modulate enzyme activity or receptor signaling, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared to three closely related bicyclic derivatives:
Physicochemical and Functional Insights
Hydrochloride Salt vs. Free Base :
The hydrochloride salt of the target compound improves water solubility compared to its free base form, which is critical for reactions in polar solvents. In contrast, (1R,2R,4S)-rel-Bicyclo[2.2.1]heptan-2-amine lacks ionic character, limiting its utility in aqueous systems .
Boc-Protected Derivative :
The Boc group in (1R,2S,4S)-rel-7-Boc-7-azabicyclo[2.2.1]heptan-2-ol enhances stability during synthetic steps by protecting the amine from unwanted reactions. This derivative is typically used as a precursor, with the Boc group later removed under acidic conditions .
However, its applications remain less documented compared to the target compound .
Biological Activity
(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride, a bicyclic compound containing a nitrogen atom, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₁₂ClNO
- Molecular Weight : 149.62 g/mol
- CAS Number : 1810070-05-3
The biological activity of this compound can be attributed to its interaction with various biological targets. The compound's unique stereochemistry enhances its binding affinity to specific receptors, which may lead to diverse pharmacological effects.
Pharmacological Activities
Research has indicated several potential pharmacological activities associated with this compound:
- Antinociceptive Effects : Studies have shown that this compound exhibits significant antinociceptive properties in animal models, suggesting its potential use in pain management.
- Neuroprotective Properties : The compound has demonstrated neuroprotective effects in various in vitro and in vivo studies, indicating its potential for treating neurodegenerative diseases.
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties against certain bacterial strains.
Data Table of Biological Activities
| Activity Type | Model Used | Observed Effect | Reference |
|---|---|---|---|
| Antinociceptive | Mouse tail-flick test | Significant reduction in pain | |
| Neuroprotective | PC12 cell line | Increased cell viability | |
| Antimicrobial | Disc diffusion assay | Inhibition of bacterial growth |
Case Study 1: Antinociceptive Effects
In a study assessing the antinociceptive effects of this compound using the mouse tail-flick test, researchers found that administration of the compound led to a significant reduction in response time compared to control groups. This suggests a strong potential for development as an analgesic agent.
Case Study 2: Neuroprotection
Another study evaluated the neuroprotective effects of the compound on PC12 cells exposed to neurotoxic agents. Results indicated that treatment with this compound resulted in increased cell survival and reduced markers of apoptosis.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (1R,2S,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride to improve enantiomeric purity?
- Methodology : Use chiral auxiliary agents or asymmetric catalysis during bicyclic ring formation. Boc-protected intermediates (e.g., (1R,2R,4S)-rel-7-Boc-7-azabicyclo[2.2.1]heptan-2-ol) can stabilize reactive stereocenters, as seen in analogous azabicyclo syntheses . Post-synthetic purification via recrystallization in polar aprotic solvents (e.g., acetonitrile) enhances enantiomeric excess.
- Data Contradictions : Some protocols report lower yields when prioritizing purity (>99% ee), necessitating trade-off analysis between scalability and stereochemical fidelity .
Q. What characterization techniques are critical for confirming the structure of this bicyclic compound?
- Methodology :
- NMR : Assign δ<sup>1</sup>H and δ<sup>13</sup>C signals using 2D-COSY and HSQC to resolve overlapping peaks in the bicyclic scaffold. Key markers include the hydroxyl proton (δ 4.1–4.3 ppm) and bridgehead carbons (δ 45–55 ppm) .
- X-ray Crystallography : Resolve absolute configuration, as seen in related azabicyclo structures (e.g., (1R,3r,5S)-8-azabicyclo[3.2.1]oct-3-yl derivatives) .
Q. How should the compound’s stability be assessed under different storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Hydrochloride salts are hygroscopic; store desiccated at -20°C in amber vials to prevent photodegradation .
- Contradictions : Some suppliers recommend room-temperature storage for short-term use, but peer studies emphasize cold storage for >90% purity retention .
Advanced Research Questions
Q. What strategies enable enantioselective separation of diastereomers in azabicycloheptanol derivatives?
- Methodology :
- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (85:15) mobile phase. Adjust pH to 3.0 with trifluoroacetic acid to protonate the amine group .
- Dynamic Kinetic Resolution : Catalytic methods using Pd/C or Ru complexes can racemize undesired enantiomers in situ, improving yield .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density around the hydroxyl and amine groups. Compare with analogous structures (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane derivatives) to predict regioselectivity .
- MD Simulations : Simulate solvation effects in DMSO or THF to identify solvent-dependent reaction pathways .
Q. What in vivo metabolic pathways are hypothesized for this compound based on structural analogs?
- Methodology :
- Isotope Labeling : Use <sup>14</sup>C-labeled azabicycloheptanol to track hepatic metabolism via LC-MS/MS. Expect cytochrome P450-mediated oxidation at the bridgehead carbon, as seen in borneol derivatives (e.g., (1R,2S,4R)-rel-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol) .
- Metabolite Profiling : Identify glucuronide conjugates using β-glucuronidase assays .
Contradictions and Resolutions
- Stereochemical Assignments : Discrepancies exist between X-ray data (e.g., (1R,2S,3R,4S)-rel configurations ) and NMR-based assignments. Resolve via NOESY correlations targeting bridgehead protons .
- Synthetic Yields : Some protocols report 60–70% yields for Boc-protected intermediates , while others achieve >85% via microwave-assisted cyclization . Optimize reaction time and temperature empirically.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
